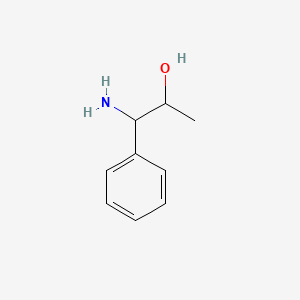

1-Amino-1-phenylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEOXZIUGCXWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493471 | |

| Record name | 1-Amino-1-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52500-61-5 | |

| Record name | beta-Amino-alpha-methylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052500615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data analysis of 1-amino-1-phenylpropan-2-ol

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 1-amino-1-phenylpropan-2-ol

This guide provides a comprehensive analysis of the spectroscopic data for 1-amino-1-phenylpropan-2-ol, a key amino alcohol used in fine chemical synthesis and pharmaceutical development.[1] As a structural analogue of phenylpropanolamine (PPA), this compound possesses two chiral centers, leading to four possible stereoisomers.[2][3] Accurate structural elucidation and characterization are therefore paramount, necessitating a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the identification, purity assessment, and structural confirmation of this molecule.

Molecular Structure and Analytical Imperative

1-amino-1-phenylpropan-2-ol has the molecular formula C₉H₁₃NO and a molecular weight of approximately 151.21 g/mol .[4][5] Its structure comprises a phenyl ring, a propyl chain with hydroxyl and amino functional groups at positions C2 and C1, respectively. The presence of two stereocenters (C1 and C2) makes stereochemical characterization a critical aspect of its analysis. Spectroscopic techniques provide the necessary tools to confirm not only the molecular connectivity but also to differentiate between its diastereomers.

Caption: Workflow for functional group analysis using ATR-FTIR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to be subtracted from the sample spectrum. [6]2. Sample Application: Place a small amount of the solid 1-amino-1-phenylpropan-2-ol sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹. [6]

Data Interpretation & Analysis:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3200 - 3500 (broad) | O-H Stretch | Alcohol (-OH) | The broadness indicates hydrogen bonding, confirming the presence of the hydroxyl group. |

| 3100 - 3400 (medium) | N-H Stretch | Primary Amine (-NH₂) | Often appears as a doublet for a primary amine, confirming the -NH₂ group. |

| 3000 - 3100 (medium) | C-H Stretch | Aromatic (sp² C-H) | Confirms the presence of the phenyl ring. |

| 2850 - 3000 (medium) | C-H Stretch | Aliphatic (sp³ C-H) | Confirms the presence of the propyl chain (CH, CH₃). |

| ~1600, ~1450 (sharp) | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |

| 1050 - 1150 (strong) | C-O Stretch | Alcohol | Strong absorption confirming the carbon-oxygen single bond. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. [7]Upon ionization, the molecule forms a molecular ion, which can then break apart into smaller, stable fragment ions. The pattern of these fragments is predictable and highly characteristic of the molecule's structure. Benzylic cleavage (cleavage of the bond adjacent to the phenyl ring) is a particularly favorable fragmentation pathway for this type of molecule.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation. [6]2. Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation & Analysis:

The molecular formula C₉H₁₃NO gives a monoisotopic mass of 151.100 Da. [8]

| m/z (mass-to-charge) | Ion Identity | Significance |

|---|---|---|

| 152.107 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |

| 134.097 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion, a common fragmentation for alcohols. |

| 106.065 | [C₇H₈N]⁺ | Result of benzylic cleavage between C1 and C2, forming the stable C₆H₅CH=NH₂⁺ ion. This is a very characteristic and often abundant fragment. |

| 44.050 | [C₂H₆N]⁺ | Cleavage between C1 and the phenyl ring is less likely, but cleavage between C1 and C2 could also yield the CH(OH)CH₃ fragment, which is neutral. The charged fragment is often the nitrogen-containing part. This ion corresponds to [CH(CH₃)NH₂]⁺. |

Caption: Key fragmentation pathways for 1-amino-1-phenylpropan-2-ol in MS.

Integrated Analysis: A Self-Validating Conclusion

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in the integration of data from multiple, orthogonal techniques.

Caption: Integrated workflow for spectroscopic structural elucidation.

The process is self-validating:

-

MS confirms the molecular formula proposed by NMR.

-

IR confirms the functional groups (-OH, -NH₂) whose presence is inferred from the chemical shifts in the NMR spectra.

-

NMR provides the precise arrangement of atoms and functional groups, consistent with the molecular weight from MS and the functional groups from IR.

By combining these techniques, a researcher can confidently confirm the identity and structure of 1-amino-1-phenylpropan-2-ol, providing the robust analytical data required for research, development, and quality control applications.

References

-

PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU. (2023). Phenylpropanolamine. University of Hertfordshire. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-amino-1-phenylpropan-2-ol hydrochloride (C9H13NO). Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-1-phenylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Phenylpropanolamine. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible phenylpropanolamine (PPA) isomers. Retrieved from [Link]

- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylpropanolamine [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Amino-1-phenylpropan-2-ol

This guide provides a comprehensive exploration of the chemical structure and stereoisomerism of 1-amino-1-phenylpropan-2-ol, a compound of significant interest to researchers, scientists, and professionals in drug development. The intricate relationship between its structure and biological activity underscores the importance of a detailed understanding of its various isomeric forms.

Core Chemical Structure and Nomenclature

1-Amino-1-phenylpropan-2-ol, also known as norephedrine or phenylpropanolamine (PPA), is a phenylethylamine derivative with the chemical formula C₉H₁₃NO.[1] Its structure consists of a phenyl group and a hydroxyl group attached to a propyl chain, with an amino group at the first carbon position. This arrangement gives rise to two chiral centers at the C1 and C2 positions of the propanol backbone, leading to a rich stereochemical landscape.[2][3]

The presence of two chiral centers means that 1-amino-1-phenylpropan-2-ol can exist as a total of four stereoisomers. These isomers are grouped into two pairs of enantiomers, with the relationship between non-enantiomeric pairs being diastereomeric.[4] The four stereoisomers are:

-

(1R,2S)-norephedrine

-

(1S,2R)-norephedrine

-

(1R,2R)-norpseudoephedrine

-

(1S,2S)-norpseudoephedrine (also known as cathine)

The terms "norephedrine" and "norpseudoephedrine" are used to distinguish between the two pairs of diastereomers.

The Stereoisomers of 1-Amino-1-phenylpropan-2-ol

The spatial arrangement of the functional groups around the two chiral centers defines the specific stereoisomer and has a profound impact on its pharmacological properties.

Norephedrine Isomers (erythro)

The norephedrine isomers, (1R,2S) and (1S,2R), are characterized by the erythro relative configuration, where the phenyl and amino groups are on opposite sides in a Fischer projection.

-

(1R,2S)-(-)-Norephedrine: This is the levorotatory enantiomer. It is a potent sympathomimetic amine.[5]

-

(1S,2R)-(+)-Norephedrine: This is the dextrorotatory enantiomer.

Norpseudoephedrine Isomers (threo)

The norpseudoephedrine isomers, (1R,2R) and (1S,2S), have the threo relative configuration, with the phenyl and amino groups on the same side in a Fischer projection.

-

(1R,2R)-(-)-Norpseudoephedrine: The levorotatory enantiomer of norpseudoephedrine.

-

(1S,2S)-(+)-Norpseudoephedrine (Cathine): This dextrorotatory enantiomer is naturally found in the leaves of the khat plant (Catha edulis) and is classified as a stimulant.[6][7] It has been used as an appetite suppressant.[7]

The relationship between these stereoisomers can be visualized as follows:

Caption: Stereoisomeric relationships of 1-amino-1-phenylpropan-2-ol.

Physicochemical and Pharmacological Differentiation

The distinct three-dimensional structures of the stereoisomers lead to differences in their physical properties and, more critically, their biological activities.

| Stereoisomer | Other Names | Configuration | Key Pharmacological Activities |

| (1R,2S)-(-)-Norephedrine | l-Norephedrine | erythro | Potent pressor (blood pressure increasing) agent.[5] |

| (1S,2R)-(+)-Norephedrine | d-Norephedrine | erythro | Less potent as a pressor agent compared to the l-isomer.[5] |

| (1R,2R)-(-)-Norpseudoephedrine | l-Norpseudoephedrine | threo | Acts as a releasing agent of norepinephrine and to a lesser extent dopamine.[8] |

| (1S,2S)-(+)-Norpseudoephedrine | Cathine | threo | Appetite suppressant, acts on α1-adrenergic receptors and modulates dopamine receptors.[7] |

The pharmacological effects of these isomers are primarily mediated by their interaction with the norepinephrine transporter, leading to norepinephrine release.[2][9] However, the potency and selectivity of this action vary among the isomers. For instance, l-norephedrine is the most potent isomer for increasing arterial blood pressure.[5] In contrast, cathine's appetite-suppressant effects are linked to its action on both adrenergic and dopaminergic systems.[7]

Synthesis and Resolution of Stereoisomers

The synthesis of specific stereoisomers of 1-amino-1-phenylpropan-2-ol is a key challenge in medicinal chemistry. Several strategies have been developed to achieve high stereoselectivity.

Stereoselective Synthesis

Modern synthetic approaches often employ chiral catalysts or auxiliaries to direct the formation of a desired stereoisomer. Asymmetric transfer hydrogenation is one such powerful technique that can be used to prepare each of the enantiomers of both norephedrine and norpseudoephedrine from a common precursor.[10] Multi-enzymatic, one-pot cascade reactions have also been developed to synthesize all four stereoisomers with high optical purity.[11][12]

Resolution of Racemic Mixtures

Classical resolution methods involve the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[13][14] Following separation, the desired enantiomer can be recovered by removing the resolving agent.

Experimental Protocol: A Generalized Approach for Chiral Resolution

-

Salt Formation: A racemic mixture of 1-amino-1-phenylpropan-2-ol is dissolved in a suitable solvent (e.g., methanol, ethanol). An equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) is added to the solution.

-

Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomeric salts are the basis for this separation.

-

Isolation: The crystallized salt is isolated by filtration. The process may be repeated to improve the optical purity of the isolated diastereomer.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the optically pure free base of the desired stereoisomer.

-

Extraction: The free base is then extracted from the aqueous solution using an organic solvent.

-

Purification: The solvent is evaporated to yield the purified enantiomer.

Caption: Generalized workflow for the chiral resolution of stereoisomers.

Spectroscopic Characterization

Distinguishing between the different stereoisomers requires analytical techniques that are sensitive to the three-dimensional arrangement of atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can be used to differentiate between diastereomers due to their different chemical environments.[15] Chiral shift reagents can be employed to distinguish between enantiomers.

-

Vibrational Spectroscopy (FT-IR and Raman): The fingerprint region of the infrared and Raman spectra can reveal subtle differences in the vibrational modes of the stereoisomers.[15]

-

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a stereoisomer by mapping the electron density of a single crystal.[16]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate and quantify the different stereoisomers in a mixture.[17]

Conclusion

The chemical structure of 1-amino-1-phenylpropan-2-ol provides a classic example of stereoisomerism, where subtle changes in the spatial arrangement of atoms lead to significant differences in pharmacological activity. A thorough understanding of the properties and synthesis of each stereoisomer is crucial for the development of safe and effective pharmaceuticals. The continued advancement of stereoselective synthesis and analytical techniques will further enable the precise control and characterization of these important molecules.

References

-

Rothman, R. B., et al. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. The Journal of Pharmacology and Experimental Therapeutics, 307(1), 138–145. [Link]

-

Hassan, A., et al. (1996). Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery. General Pharmacology: The Vascular System, 27(8), 1333-1338. [Link]

-

Moya-Huff, F. A., Kiritsy, P. J., & Maher, T. J. (1987). Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat. Journal of Pharmaceutical Sciences, 76(2), 114–116. [Link]

-

Rothman, R. B., et al. (2003). In Vitro Characterization of Ephedrine-Related Stereoisomers at Biogenic Amine Transporters and the Receptorome Reveals Selective Actions as Norepinephrine Transporter Substrates. ResearchGate. [Link]

-

PubChem. (n.d.). 1-Amino-1-phenylpropan-2-ol. National Center for Biotechnology Information. [Link]

-

Merck Index. (n.d.). Norpseudoephedrine. Royal Society of Chemistry. [Link]

-

Schwartz, B., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(12), 5429–5436. [Link]

-

Wikipedia. (n.d.). L-Norpseudoephedrine. [Link]

-

Contente, M. L., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemBioChem, 22(13), 2345-2350. [Link]

-

Perez, A. P., et al. (2020). The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell. Frontiers in Pharmacology, 11, 580392. [Link]

-

Wang, S. M., et al. (2005). Enantiomeric Analysis of Ephedrines and Norephedrines. Defense Technical Information Center. [Link]

-

Patil, P. N. (1969). Stereoisomerism in adrenergic drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 264(3), 249-250. [Link]

- Kanao, S. (1928). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.

-

Contente, M. L., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. PubMed. [Link]

-

ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone), b (1S,2S)-2-amino-1-phenylpropan-1-ol (cathine) and c (1R,2S)-2-amino-1-phenylpropan-1-ol [(−)-norephedrine]. [Link]

-

Wikipedia. (n.d.). Ephedrine. [Link]

-

PubChem. (n.d.). (1S)-2-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

Veeprho. (n.d.). (1S,2S)-2-amino-1-phenylpropan-1-ol. [Link]

-

Mary, Y. S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129881. [Link]

- Gleave, D. M., & Varie, D. L. (2002). Preparation of amphetamines from phenylpropanolamines.

-

Veeprho. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol. [Link]

-

PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (1S)-2-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ephedrine - Wikipedia [en.wikipedia.org]

- 4. 1-Amino-2-phenyl-propan-2-ol | 1017418-99-3 | Benchchem [benchchem.com]

- 5. Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norpseudoephedrine [drugfuture.com]

- 7. The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]

- 14. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]

- 15. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Mechanism of Action of 1-Amino-1-phenylpropan-2-ol in Asymmetric Synthesis

Abstract

1-Amino-1-phenylpropan-2-ol, commonly known as norephedrine, and its diastereomer, norpseudoephedrine, are foundational chiral scaffolds in modern synthetic chemistry. Their utility stems from the strategic placement of amine and alcohol functionalities around two stereogenic centers, creating a rigid and predictable chiral environment. This guide provides an in-depth analysis of the two primary mechanisms through which norephedrine and its analogues exert stereochemical control in asymmetric synthesis: first, as a covalently-bound chiral auxiliary, guiding diastereoselective transformations of a substrate; and second, as a chiral ligand in catalytic systems, creating a transient chiral environment around a metal center. We will dissect the underlying principles of stereocontrol, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for professionals engaged in the synthesis of enantiomerically pure molecules.

Introduction to 1-Amino-1-phenylpropan-2-ol (Norephedrine): A Privileged Chiral Scaffold

Chiral 1,2-amino alcohols are privileged structures that serve as critical building blocks for pharmaceuticals and as powerful tools in asymmetric organic synthesis.[1] 1-Amino-1-phenylpropan-2-ol, or norephedrine, is a prominent member of this class, derived from plants of the Ephedra genus.[2] Its value lies in its rigid conformational structure, which is a direct result of the stereochemical relationship between the C1-phenyl, C1-amino, and C2-hydroxyl groups.

1.1 Stereoisomers and Nomenclature

Norephedrine possesses two chiral centers, giving rise to four possible stereoisomers. The erythro diastereomers are known as norephedrine, and the threo diastereomers are known as norpseudoephedrine. The most commonly utilized isomers in synthesis are (1R,2S)-(-)-norephedrine and its enantiomer (1S,2R)-(+)-norephedrine. The diastereomer, (1S,2S)-(+)-norpseudoephedrine, is also frequently employed. The precise spatial arrangement of the functional groups in these isomers is the ultimate source of their stereo-directing power.

1.2 Significance in Asymmetric Synthesis

The application of norephedrine and its derivatives as chiral auxiliaries or catalysts is a cornerstone of many asymmetric reactions.[3] These molecules are instrumental in transformations requiring high levels of enantiocontrol, such as the alkylation of carbonyls and imines, with reported enantioselectivities often exceeding 90% ee.[4] Their derivatives have been pivotal in the industrial-scale synthesis of key pharmaceutical agents, underscoring their reliability and effectiveness.[4]

Mechanism I: The Covalently-Bound Chiral Auxiliary

One of the most robust applications of norephedrine diastereomers (specifically, pseudoephedrine) is as a chiral auxiliary, a strategy pioneered by Andrew G. Myers. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[5]

2.1 The Norephedrine/Pseudoephedrine Amide System

In this approach, the chiral amino alcohol is converted into an amide with a carboxylic acid substrate. The resulting structure provides a predictable platform for diastereoselective enolate formation and subsequent reaction with electrophiles.

2.2 Diastereoselective Enolate Formation and the Role of Chelation

The power of this system is realized upon treatment with a strong base, typically lithium diisopropylamide (LDA). The base abstracts the α-proton, while the lithium cation is chelated by the amide carbonyl oxygen and the C2-hydroxyl oxygen. This chelation locks the enolate into a rigid, planar, five-membered ring structure.

-

Causality: The formation of this stable lithium chelate is the critical control element. It removes conformational ambiguity and presents two highly differentiated faces of the enolate to incoming electrophiles. The bulky phenyl group on the auxiliary effectively shields the top face of the enolate.

2.3 Face-Selective Alkylation

With the top face blocked by the phenyl group, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically encumbered bottom face. This facial bias forces the formation of one specific diastereomer of the product with exceptionally high selectivity.

2.4 Auxiliary Cleavage

Following the alkylation, the chiral auxiliary is no longer needed and can be cleaved under acidic or basic conditions to release the enantiomerically enriched carboxylic acid, alcohol, or other target molecule. The auxiliary itself can often be recovered and recycled, improving the overall efficiency of the synthesis.[5]

2.5 Experimental Workflow: Asymmetric Alkylation

The logical flow for this synthetic strategy is outlined below.

Caption: Workflow for asymmetric alkylation using a pseudoephedrine chiral auxiliary.

Mechanism II: Derivatives as Chiral Ligands in Catalysis

The second major mechanism involves using derivatives of norephedrine, such as N-alkylated or N-acylated versions, as chiral ligands in metal-catalyzed reactions.[4] Unlike an auxiliary, a ligand is not covalently bonded to the substrate but instead coordinates to a metal center, creating a chiral catalytic environment that influences the reaction's stereochemical outcome.

3.1 Application Example: Enantioselective Addition of Organozincs to Aldehydes

A classic and well-studied example is the addition of diethylzinc (Et₂Zn) to benzaldehyde, catalyzed by a norephedrine-derived ligand. In this reaction, the ligand, the metal, the aldehyde, and the alkylating agent assemble into a highly organized transition state.

3.2 The Catalytic Cycle and Transition State Assembly

-

Catalyst Formation: The chiral amino alcohol ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex, which is the active catalyst. Often, a dimeric species is involved in the catalytic cycle.[4]

-

Substrate Coordination: The aldehyde substrate coordinates to the Lewis acidic zinc center of the catalyst. The steric and electronic properties of the chiral ligand dictate a preferred orientation for this coordination.

-

Stereoselective Alkyl Transfer: An ethyl group is transferred from a zinc atom to one specific face of the coordinated aldehyde carbonyl. The stereochemistry is controlled within a well-defined, chair-like, six-membered transition state, analogous to the Zimmerman-Traxler model.

-

Causality: The phenyl and methyl groups of the norephedrine backbone create a chiral pocket. The aldehyde coordinates in a way that minimizes steric clash between its substituent (e.g., phenyl) and the ligand's substituents. This forces the diethylzinc to deliver the ethyl group to the less hindered Re or Si face of the aldehyde, leading to the observed enantioselectivity.

-

-

Product Release & Catalyst Regeneration: After alkyl transfer, the resulting zinc alkoxide product is released, and the chiral catalyst is regenerated to begin a new cycle.

3.3 Mechanistic Diagram: Catalytic Alkylation

The catalytic cycle illustrates the non-covalent nature of the stereocontrol.

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocols & Data

To ensure trustworthiness and practical applicability, the following are representative, field-proven protocols.

4.1 Protocol: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

-

Step 1: Amide Formation. To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq.) and propanoic acid (1.05 eq.) in CH₂Cl₂ at 0 °C, add 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent) (1.1 eq.). Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours. Quench with saturated aq. NaHCO₃ and extract with CH₂Cl₂. Purify by column chromatography to yield the propionamide.

-

Step 2: Diastereoselective Alkylation. Dissolve the pseudoephedrine propionamide (1.0 eq.) in dry THF and cool to -78 °C under an argon atmosphere. Add lithium diisopropylamide (LDA) (1.1 eq., 2M solution in THF/heptane) dropwise and stir for 45 minutes. Add benzyl bromide (1.2 eq.) and stir for 4 hours at -78 °C. Quench the reaction with saturated aq. NH₄Cl and allow to warm to room temperature. Extract with ethyl acetate and purify.

-

Step 3: Auxiliary Cleavage. Dissolve the alkylated amide in THF and water (4:1 v/v). Add 1 M H₂SO₄ and heat the mixture at reflux for 12 hours. Cool to room temperature, extract with diethyl ether to recover the chiral auxiliary. The aqueous layer contains the enantiomerically pure carboxylic acid.

-

Rationale: LDA is used as a strong, non-nucleophilic base to ensure rapid and complete enolate formation without competing side reactions. The low temperature (-78 °C) is critical to maintain the stability of the lithium enolate and prevent side reactions or loss of stereoselectivity.

4.2 Protocol: Catalytic Enantioselective Alkylation of Benzaldehyde

-

Step 1: Catalyst Preparation. In a flame-dried flask under argon, dissolve (1R,2S)-(-)-N,N-dibutylnorephedrine (0.05 eq.) in dry toluene. Add diethylzinc (1.2 eq., 1M solution in hexanes) at 0 °C and stir the mixture for 30 minutes.

-

Step 2: Alkylation. To the catalyst solution at 0 °C, add benzaldehyde (1.0 eq.) dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 24 hours.

-

Step 3: Workup. Carefully quench the reaction by slow addition of 1 M HCl at 0 °C. Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield (R)-1-phenyl-1-propanol.

-

Rationale: A sub-stoichiometric amount of the chiral ligand is used, which is characteristic of a catalytic process. Toluene is a common non-coordinating solvent that does not interfere with the formation of the active catalyst. The reaction is run at 0 °C to balance reaction rate with enantioselectivity; lower temperatures often improve selectivity but slow the reaction considerably.

4.3 Data Summary: Representative Performance

The following table summarizes typical results achieved using these methodologies, demonstrating their high efficiency and stereoselectivity.

| Reaction Type | Substrate | Electrophile/Reagent | Ligand/Auxiliary | Yield (%) | Diastereo-/Enantioselectivity |

| Auxiliary Alkylation | Propionamide | Benzyl Bromide | (1S,2S)-Pseudoephedrine | ~90% | >98% de |

| Auxiliary Alkylation | Phenylacetamide | Methyl Iodide | (1S,2S)-Pseudoephedrine | ~85% | >98% de |

| Catalytic Alkylation | Benzaldehyde | Diethylzinc | (1R,2S)-N-Pyrrolidinyl Norephedrine | >95% | >90% ee |

| Catalytic Alkylation | 4-Cl-Benzaldehyde | Diethylzinc | (1R,2S)-N,N-Dibutylnorephedrine | >95% | ~97% ee |

Conclusion: Field-Proven Insights & Future Directions

The mechanisms through which 1-amino-1-phenylpropan-2-ol and its derivatives impart stereochemical control are both elegant and robust. As a chiral auxiliary , it provides a platform for nearly perfect diastereocontrol via a rigid, chelated intermediate. As a precursor to chiral ligands , it enables highly efficient catalytic cycles that generate products of high enantiomeric purity.

The key to success in applying these systems lies in understanding the non-covalent interactions (chelation, steric hindrance) that organize the transition states. The choice between an auxiliary-based (stoichiometric) or ligand-based (catalytic) approach depends on factors such as atom economy, desired scale, and the specific transformation required. The continued development of novel ligands derived from the versatile 1-amino-1-phenylpropan-2-ol scaffold remains an active area of research, promising even more efficient and selective catalysts for future synthetic challenges.

References

The Sympathomimetic Landscape: A Technical Guide to the Biological Activities of Phenylpropanolamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanolamine (PPA), also known as norephedrine, and its chemical relatives represent a significant class of sympathomimetic amines. Structurally similar to endogenous catecholamines like norepinephrine, these compounds have a long history of use as nasal decongestants and appetite suppressants.[1][2] However, concerns over adverse cardiovascular events, including hemorrhagic stroke, have led to significant restrictions on their use in human medicine.[2][3] Despite this, the phenylpropanolamine scaffold remains a subject of intense interest, both as a tool for understanding adrenergic pharmacology and as a foundational structure for synthetic cathinone derivatives, which have emerged as major substances of abuse.[4][5]

This technical guide provides an in-depth exploration of the biological activities of PPA derivatives. It moves beyond a simple listing of effects to explain the underlying molecular mechanisms, structure-activity relationships (SAR), and the experimental methodologies used to characterize these versatile and potent compounds.

Core Mechanism of Action: Indirect Sympathomimetic Activity

The primary mechanism through which phenylpropanolamine and many of its derivatives exert their effects is by acting as indirectly acting sympathomimetics .[1] This contrasts with direct agonists, which bind to and activate adrenergic receptors themselves.

The key actions involve:

-

Norepinephrine Release: PPA acts as a potent norepinephrine-releasing agent from presynaptic nerve terminals.[1][6] It achieves this by interacting with and reversing the normal function of the norepinephrine transporter (NET).[5][7]

-

Dopamine Release: To a lesser extent, PPA can also induce the release of dopamine, though with approximately 10-fold lower potency compared to its effect on norepinephrine.[1]

-

Weak Receptor Affinity: Contrary to earlier beliefs, PPA and its stereoisomers have been found to possess only weak or negligible direct binding affinity for both α- and β-adrenergic receptors.[1]

This induced release of norepinephrine into the synaptic cleft leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating the classic "fight or flight" responses: vasoconstriction, increased heart rate, and central nervous system stimulation.[1][8]

Signaling Pathway: Adrenergic Receptor Activation

The released norepinephrine primarily targets G-protein coupled receptors (GPCRs), such as α1 and β-adrenergic receptors, on postsynaptic cells. The diagram below illustrates the canonical signaling cascade following α1-adrenergic receptor activation, which is crucial for the vasoconstrictive effects of PPA.

Caption: α1-Adrenergic receptor signaling cascade initiated by PPA-induced norepinephrine release.

Key Biological Activities & Therapeutic Applications

The indirect sympathomimetic action of PPA derivatives underpins their diverse biological effects.

Vasoconstriction and Nasal Decongestion

The most well-known therapeutic application of PPA was as a nasal decongestant.[2] This effect is mediated primarily by the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[6][9] This leads to vasoconstriction, which reduces blood flow, decreases swelling, and alleviates congestion.[6] While initially thought to be an α1-agonist effect, research suggests that PPA may preferentially activate vascular α2-adrenoceptors, which are highly expressed in the nasal vasculature.[10]

Anorectic (Appetite Suppressant) Effects

PPA has been used in over-the-counter preparations for weight loss due to its appetite-suppressant properties.[1] This effect is believed to be linked to its central nervous system (CNS) stimulating effects, likely through the modulation of norepinephrine and dopamine in hypothalamic centers that control appetite and satiety.[2]

CNS Stimulation

Due to their ability to cross the blood-brain barrier and increase synaptic concentrations of norepinephrine and dopamine, PPA and its derivatives act as CNS stimulants.[11][12] This can lead to effects such as increased alertness, anxiety, restlessness, and insomnia.[2][13] The psychostimulant properties are significantly enhanced in certain synthetic derivatives, particularly the cathinones (β-keto amphetamines).[5][7]

Urogenital Effects

In veterinary medicine, PPA is still used to treat urinary incontinence in dogs.[10] Its mechanism involves stimulating α1-adrenergic receptors in the smooth muscle of the urethral sphincter, which increases muscle tone and helps prevent urine leakage.[8]

Structure-Activity Relationships (SAR)

The biological activity of phenylpropanolamine derivatives is highly dependent on their chemical structure. Minor modifications to the core phenethylamine skeleton can dramatically alter potency, receptor selectivity, and mechanism of action (i.e., releaser vs. uptake inhibitor).

| Structural Feature | Influence on Biological Activity |

| β-hydroxyl Group | The hydroxyl group on the β-carbon generally decreases CNS stimulant activity compared to its non-hydroxylated parent compound, amphetamine. It also impacts stereochemistry, which is crucial for activity.[14] |

| N-methylation | The presence of an N-methyl group (as in ephedrine and pseudoephedrine) can decrease binding affinity at α-adrenergic receptors compared to the primary amine of norephedrine (PPA).[11] |

| β-keto Group | The defining feature of cathinone derivatives. The β-keto group creates a more polar molecule, which can reduce its ability to cross the blood-brain barrier, often resulting in lower CNS potency than the corresponding phenethylamine analogue.[15] |

| Ring Substitutions | Adding substituents to the phenyl ring is a key strategy in creating synthetic cathinones. These modifications can drastically alter the compound's interaction with monoamine transporters, shifting it from a primary norepinephrine releaser to a potent dopamine/serotonin releaser or reuptake inhibitor.[5][16] |

| Pyrrolidine Ring | Incorporation of the nitrogen atom into a pyrrolidine ring (e.g., in pyrovalerone derivatives like MDPV) tends to create potent transporter inhibitors (blockers) rather than substrate-type releasers.[5][7] |

| Stereoisomerism | PPA and its derivatives have chiral centers, and their stereoisomers can exhibit different potencies and activities. For example, (-)-norephedrine is approximately three times more potent in inhibiting gastric transit in rats than (+)-norephedrine.[14] |

Experimental Protocols for Characterization

Evaluating the biological activity of PPA derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assay: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype. This assay quantifies how strongly the compound binds to the receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with a known, radioactively labeled ligand (e.g., [³H]-prazosin for α1 receptors) for binding to receptors in a cell membrane preparation.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells known to express the target receptor (e.g., HEK293 cells transfected with the human α1A-adrenergic receptor). Centrifuge the homogenate to pellet the cell membranes and resuspend in an appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the radioligand.

-

A range of concentrations of the unlabeled test compound (the "competitor").

-

The cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity on each filter using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand receptor binding assay.

In Vivo Assay: Measurement of Cardiovascular Parameters in Anesthetized Rats

Objective: To assess the direct sympathomimetic effects of a test compound on blood pressure and heart rate.[17]

Principle: Anesthetized animals are instrumented to continuously monitor cardiovascular parameters. The administration of a test compound allows for the direct observation of its pressor (blood pressure increasing) and chronotropic (heart rate changing) effects.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., sodium pentobarbitone).

-

Cannulation: Surgically expose and cannulate the carotid artery for blood pressure monitoring and the femoral vein for intravenous drug administration.[17]

-

Instrumentation: Connect the arterial cannula to a pressure transducer linked to a data acquisition system (e.g., a kymograph or digital system) to record mean arterial pressure (MAP) and heart rate (HR).

-

Stabilization: Allow the animal's cardiovascular parameters to stabilize for a period (e.g., 20-30 minutes) before drug administration.

-

Drug Administration: Administer a bolus intravenous injection of the vehicle (e.g., saline) to establish a baseline. Then, administer increasing doses of the test compound. Record the peak change in MAP and HR at each dose.

-

Standard Comparison: A standard agonist, such as norepinephrine or phenylephrine, can be used as a positive control to compare the potency of the test compound.[17]

-

Data Analysis: Plot the change in MAP and HR against the log of the administered dose to generate dose-response curves. Calculate the ED50 (the dose required to produce 50% of the maximal response).

Adverse Effects and Toxicology

The primary safety concern with PPA derivatives is cardiovascular toxicity. The sympathomimetic-driven increase in blood pressure and heart rate can lead to serious adverse events.[2][18]

-

Hypertension: Dose-related increases in blood pressure are a principal adverse effect.[9][19]

-

Hemorrhagic Stroke: The association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using appetite suppressant formulations, was the primary reason for its withdrawal from many markets.[2]

-

Cardiac Arrhythmias: Overstimulation of cardiac β-receptors can lead to tachycardia and other arrhythmias.[18]

-

Psychiatric Disturbances: CNS stimulant effects can manifest as anxiety, hallucinations, and psychotic disturbances, especially at high doses or with more potent derivatives.[2]

Diagnosis of sympathomimetic toxicity is primarily based on clinical history and physical examination, focusing on the characteristic toxidrome of tachycardia, hypertension, mydriasis (dilated pupils), and agitation.[20]

Conclusion

Phenylpropanolamine and its derivatives are a pharmacologically rich class of compounds whose biological activities are dictated by their nuanced interactions with the monoamine transport and receptor systems. While the therapeutic use of PPA itself has been curtailed due to safety concerns, understanding its mechanism of action provides a crucial framework for the fields of adrenergic pharmacology and toxicology. The principles of indirect sympathomimetic activity and the structure-activity relationships established from PPA are directly applicable to understanding the pharmacology of both established medicines and emerging drugs of abuse, such as synthetic cathinones. The continued application of robust in vitro and in vivo experimental models remains essential for characterizing novel derivatives and predicting their potential physiological and toxicological impact.

References

- Dal Cason, T. A. (2011). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Forensic Science International. [URL: https://pubmed.ncbi.nlm.nih.gov/21621328/]

- Wikipedia. (n.d.). Phenylpropanolamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylpropanolamine]

- National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenylpropanolamine]

- Patsnap. (2024). What is the mechanism of Phenylpropanolamine Hydrochloride?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/S42379/what-is-the-mechanism-of-phenylpropanolamine-hydrochloride]

- Clinician's Brief. (n.d.). Phenylpropanolamine. Clinician's Brief. [URL: https://www.cliniciansbrief.com/article/phenylpropanolamine]

- Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [URL: https://www.youtube.

- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4175789/]

- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. EMCDDA. [URL: https://www.emcdda.europa.

- Baumann, M. H. (2014). Neuropharmacology of Synthetic Cathinones. ResearchGate. [URL: https://www.researchgate.

- Slideshare. (n.d.). screening of ans drugs. Slideshare. [URL: https://www.slideshare.net/mobile/AnusriSriva/screening-of-ans-drugs-pptx]

- Zawadzki, M., & Chłopaś-Konowałek, A. (2017). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Science International. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5605517/]

- Wikipedia. (n.d.). Ephedrine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ephedrine]

- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica. [URL: https://pubmed.ncbi.nlm.nih.gov/10706/]

- Vilar, S., Santana, L., & Uriarte, E. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules. [URL: https://www.mdpi.com/1420-3049/23/5/1191]

- Slideshare. (n.d.). Pre clinical screening models for drugs acting on Autonomic nervous system. Slideshare. [URL: https://www.slideshare.net/mobile/GIRINATHSINGH/pre-clinical-screening-models-for-drugs-acting-on-autonomic-nervous-system]

- Medi Study Go. (n.d.). Screening Methods and Research Advances in ANS Pharmacology. Medi Study Go. [URL: https://medistudygo.com/screening-methods-and-research-advances-in-ans-pharmacology/]

- JaypeeDigital. (n.d.). Chapter-22 Drugs Acting on Sympathetic Nervous System. JaypeeDigital. [URL: https://www.jaypeedigital.com/book/9789352501228/chapter/ch22]

- Horowitz, J. D., & Howes, L. G. (1983). Phenylpropanolamine and other over-the-counter vasoactive compounds. Medical Journal of Australia. [URL: https://pubmed.ncbi.nlm.nih.gov/6353380/]

- Wikipedia. (n.d.). Pseudoephedrine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pseudoephedrine]

- ResearchGate. (n.d.). Phenylpropanolamine. ResearchGate. [URL: https://www.researchgate.

- Arch, J. R. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior. [URL: https://pubmed.ncbi.nlm.nih.gov/8265696/]

- Wikipedia. (n.d.). Stimulant. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stimulant]

- Ecker, G. F., & Chiba, P. (1998). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/9463481/]

- ResearchGate. (n.d.). Phenylpropanolamine Constricts Mouse and Human Blood Vessels by Preferentially Activating 2-Adrenoceptors. ResearchGate. [URL: https://www.researchgate.

- Ma, G., Bavadekar, S. A., Schaneberg, B., Khan, I. A., & Feller, D. R. (2010). Binding displacement curves of 1R,2S-norephedrine, synephrine, and β-phenethylamine. ResearchGate. [URL: https://www.researchgate.net/figure/Binding-displacement-curves-of-1R-2S-norephedrine-synephrine-and-b-phenethylamine-for_fig2_41639149]

- Richards, J. R., & Ford, J. B. (2024). Sympathomimetic Toxicity. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK482186/]

- SingleCare. (2020). Phenylephrine vs. pseudoephedrine: Differences, similarities, and which is better for you. SingleCare. [URL: https://www.singlecare.com/blog/phenylephrine-vs-pseudoephedrine/]

- ResearchGate. (2024). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.universityofgalway.ie [research.universityofgalway.ie]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpropanolamine [cliniciansbrief.com]

- 9. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ephedrine - Wikipedia [en.wikipedia.org]

- 12. Stimulant - Wikipedia [en.wikipedia.org]

- 13. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 14. Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 16. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pre clinical screening models for drugs acting on Autonomic nervous system | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sympathomimetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of CAS 19901-87-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for CAS 19901-87-2, also known as 1-aMino-1-phenylpropan-2-ol, threo-amino-1-phenyl-1-propanol-2, and (d,l)-norephedrine. Given its classification as a psychoactive substance, stringent adherence to these guidelines is imperative to ensure personnel safety and regulatory compliance. The information presented herein is a synthesis of available safety data, primarily from its more commercially available hydrochloride salt, and established best practices for handling potent chemical compounds.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.

Synonyms: 1-aMino-1-phenylpropan-2-ol, threo-amino-1-phenyl-1-propanol-2, (d,l)-norephedrine. Molecular Formula: C₉H₁₃NO[1] Molecular Weight: 151.21 g/mol [1]

| Property | Value | Source |

| Appearance | White crystalline powder | [2] |

| Melting Point | 194-196 °C (for hydrochloride salt) | [3] |

| Solubility | Soluble in water and alcohol; insoluble in ether, chloroform, and benzene (for hydrochloride salt). | [2] |

| Stability | Stable under normal conditions. May discolor on exposure to light. | [1] |

Section 2: Hazard Identification and Toxicological Profile

(d,l)-Norephedrine is classified as a psychoactive amphetamine and a mixed-acting sympathomimetic amine.[4][5] It primarily acts as a potent norepinephrine releasing agent and to a lesser extent, a dopamine releasing agent.[4][5]

GHS Hazard Classification (for the hydrochloride salt):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Central nervous system: H336 - May cause drowsiness or dizziness.[6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): H335 - May cause respiratory irritation.[7]

Pictograms:

Signal Word: Warning[6]

Toxicological Data (for the hydrochloride salt):

-

Oral LD50 (rat): 1490 mg/kg[8]

-

Oral LD50 (mouse): 150 mg/kg

-

Intraperitoneal LD50 (rat): 160 mg/kg[8]

-

Subcutaneous LD50 (mouse): 600 mg/kg[8]

Routes of Exposure and Target Organs:

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The central nervous system is a key target organ.[6]

References

- 1. qmul.ac.uk [qmul.ac.uk]

- 2. engineeringbylee.com [engineeringbylee.com]

- 3. usplastic.com [usplastic.com]

- 4. coleparmer.com [coleparmer.com]

- 5. caymanchem.com [caymanchem.com]

- 6. DL -Norephedrine = 99 154-41-6 [sigmaaldrich.com]

- 7. (1S,2R)-(+)-Norephedrine | C9H13NO | CID 4786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Home | Office of Justice Programs [ojp.gov]

A Senior Application Scientist's In-Depth Technical Guide to Theoretical Calculations on 1-amino-1-phenylpropan-2-ol Transition States

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding Reaction Mechanisms in Chiral Amino Alcohols

1-amino-1-phenylpropan-2-ol, a chiral amino alcohol, and its stereoisomers are pivotal building blocks in modern synthetic chemistry, particularly in the pharmaceutical industry. Their significance lies in their role as chiral auxiliaries and precursors for a wide array of biologically active compounds.[1] Understanding the formation of these molecules, and specifically the stereochemical outcomes of their synthesis, is paramount for efficient and targeted drug development. The key to this understanding lies in the fleeting, high-energy structures known as transition states.

This guide provides a comprehensive framework for the theoretical calculation of transition states involved in the synthesis of 1-amino-1-phenylpropan-2-ol. We will delve into the quantum chemical methodologies that allow us to map out reaction pathways, predict stereoselectivity, and ultimately, rationally design more efficient synthetic routes. By moving beyond a simple recitation of protocols, this document aims to provide the causal logic behind the computational choices, ensuring a robust and defensible theoretical model.

Part 1: The Theoretical Foundation - Why Computational Chemistry is Essential

The synthesis of 1-amino-1-phenylpropan-2-ol and its diastereomers, such as norephedrine and norpseudoephedrine, often involves the formation of two adjacent stereocenters. The relative orientation of the amino and hydroxyl groups is determined by the energetics of the corresponding transition states. Experimental characterization of these transient species is often impossible due to their extremely short lifetimes. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes an indispensable tool.

DFT allows us to model the potential energy surface of a reaction, identifying the low-energy reactant and product states, as well as the high-energy transition states that connect them. By comparing the energies of the different diastereomeric transition states, we can predict the major and minor products of a reaction, providing invaluable insights for optimizing reaction conditions to favor the desired stereoisomer.

Core Concepts in Transition State Theory

A transition state is a first-order saddle point on the potential energy surface. This means it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Computationally, a true transition state is characterized by the presence of a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

Part 2: The Computational Workflow - A Self-Validating System

The successful theoretical investigation of a reaction mechanism hinges on a rigorous and self-validating computational workflow. The following protocol outlines the key steps for locating and validating transition states for the synthesis of 1-amino-1-phenylpropan-2-ol.

Caption: Energy profile showing competing diastereomeric transition states.

By calculating the energies of the four transition states (TS), we can predict the product distribution. The difference in the Gibbs free energy of activation (ΔΔG‡) between two competing transition states is related to the ratio of the products by the following equation:

ΔΔG‡ = -RT ln(k₁/k₂)

Where:

-

ΔΔG‡ is the difference in the Gibbs free energy of activation

-

R is the gas constant

-

T is the temperature in Kelvin

-

k₁ and k₂ are the rate constants for the two competing pathways

A lower ΔG‡ corresponds to a faster reaction and the major product. Computational studies on analogous amino alcohol systems have successfully predicted and explained the observed stereoselectivities by analyzing the subtle steric and electronic interactions in the transition states. [2]

Conclusion: From Theoretical Insights to Practical Applications

The theoretical calculation of transition states provides a powerful lens through which to understand and control the synthesis of complex molecules like 1-amino-1-phenylpropan-2-ol. By employing a rigorous and self-validating computational workflow, researchers and drug development professionals can gain deep mechanistic insights that are often inaccessible through experimental means alone. This knowledge can then be leveraged to design more efficient, selective, and sustainable synthetic routes to valuable pharmaceutical compounds. The continued development of computational methods and hardware promises to further enhance the predictive power of these theoretical investigations, solidifying their role as a cornerstone of modern chemical research.

References

-

M. Yamakawa and R. Noyori, "Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes," Journal of the American Chemical Society. [Link]

-

S. Musso, et al., "Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis," PubMed Central. [Link]

Sources

A Technical Guide to the Applications of 1-Amino-1-phenylpropan-2-ol and Its Stereoisomers

Abstract

1-Amino-1-phenylpropan-2-ol, a chiral amino alcohol more commonly known as phenylpropanolamine (PPA) or norephedrine, and its diastereomer, norpseudoephedrine (cathine), are versatile molecules with significant applications in synthetic chemistry and pharmacology. This in-depth technical guide provides a comprehensive overview of the core applications of these compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their use as highly effective chiral auxiliaries in asymmetric synthesis, explore their pharmacological activities and those of their derivatives, and provide detailed experimental protocols for their key applications.

Introduction: The Structural and Stereochemical Landscape of 1-Amino-1-phenylpropan-2-ol

1-Amino-1-phenylpropan-2-ol is a phenethylamine derivative characterized by two contiguous stereocenters, giving rise to four possible stereoisomers. These are organized into two pairs of enantiomers: the erythro isomers, known as norephedrine, and the threo isomers, known as norpseudoephedrine. The specific stereochemistry of each isomer dictates its chemical reactivity and biological activity, making stereochemical control paramount in its applications.

| Stereoisomer | Common Name | Configuration |

| (-)-Norephedrine | L-Norephedrine | (1R, 2S) |

| (+)-Norephedrine | D-Norephedrine | (1S, 2R) |

| (+)-Norpseudoephedrine | Cathine, D-Norpseudoephedrine | (1S, 2S) |

| (-)-Norpseudoephedrine | L-Norpseudoephedrine | (1R, 2R) |

The presence of both an amino and a hydroxyl group provides functionalities for a wide range of chemical transformations.[1] This guide will primarily focus on the applications of the norephedrine and norpseudoephedrine stereoisomers, which are the most commercially and synthetically relevant.

Application in Asymmetric Synthesis: The Power of Pseudoephedrine as a Chiral Auxiliary

One of the most significant applications of 1-amino-1-phenylpropan-2-ol stereoisomers is in asymmetric synthesis, where (+)- and (-)-pseudoephedrine serve as highly effective and practical chiral auxiliaries.[2][3] This methodology, extensively developed by Andrew G. Myers, allows for the highly diastereoselective alkylation of amide enolates, providing a reliable route to a wide array of enantiomerically enriched compounds.[4][5]

The Myers Asymmetric Alkylation: Mechanism and Stereochemical Rationale

The Myers asymmetric alkylation involves the N-acylation of pseudoephedrine to form a tertiary amide. This amide is then deprotonated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride to form a Z-enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity.

The high degree of stereocontrol is attributed to a rigid, chelated transition state. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary, forming a stable six-membered ring-like structure.[6] This conformation effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.[6][7]

Figure 1: Simplified representation of the chelation-controlled transition state in the Myers asymmetric alkylation, illustrating the directing effect of the pseudoephedrine auxiliary.

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide

The following is a general protocol for the diastereoselective alkylation of an N-acyl pseudoephedrine amide.[6]

Materials:

-

N-acyl-(+)-pseudoephedrine amide (1.0 eq)

-

Anhydrous lithium chloride (LiCl) (6.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine (2.2 eq)

-

n-Butyllithium (n-BuLi) (2.1 eq)

-

Alkyl halide (electrophile)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

-

Preparation of LDA solution: In an oven-dried Schlenk flask under a nitrogen atmosphere, add diisopropylamine to anhydrous THF. Cool the solution to -78 °C and slowly add n-BuLi. Stir the solution at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).[6]

-

Enolate formation: In a separate oven-dried flask, dissolve the N-acyl-(+)-pseudoephedrine amide and anhydrous LiCl in anhydrous THF. Cool the solution to -78 °C.[6]

-

Slowly add the freshly prepared LDA solution to the amide solution via cannula. Stir the mixture at -78 °C for a specified time to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide to the enolate solution at -78 °C. Allow the reaction to warm to 0 °C and stir until the starting material is consumed (monitored by TLC).

-

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography or recrystallization. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Quantitative Data: Diastereoselectivity of Alkylation

The Myers asymmetric alkylation consistently provides high levels of diastereoselectivity for a variety of alkyl halides.

| Electrophile (R-X) | Product Diastereomeric Ratio (dr) |

| Methyl iodide | >99:1 |

| Ethyl iodide | 98:2 |

| n-Propyl iodide | 98:2 |

| Benzyl bromide | >99:1 |

| Allyl bromide | >99:1 |

Data compiled from Myers et al. (1997).[8]

Cleavage of the Chiral Auxiliary

A key advantage of the pseudoephedrine auxiliary is its facile removal under various conditions to yield the desired enantiomerically enriched product, with the auxiliary being recoverable for reuse.[9]

-

To Carboxylic Acids: Acidic hydrolysis (e.g., H₂SO₄ in THF/H₂O) or basic hydrolysis (e.g., NaOH or KOH in refluxing ethanol/water).

-

To Alcohols: Reduction with a suitable hydride reagent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[6]

-

To Aldehydes: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), followed by an acidic workup.

-

To Ketones: Reaction with an organolithium or Grignard reagent.

Figure 2: Overview of the cleavage methods for converting the alkylated pseudoephedrine amide to various enantiomerically enriched products.

Pharmacological Applications of Phenylpropanolamine and its Stereoisomers

Phenylpropanolamine (PPA), typically as a racemic mixture of norephedrine isomers, has a long history of use as a sympathomimetic agent, primarily as a nasal decongestant and appetite suppressant. Its pharmacological effects are mainly due to its action as a norepinephrine-releasing agent.[10]

Mechanism of Action

PPA acts indirectly on the sympathetic nervous system by promoting the release of norepinephrine from presynaptic nerve terminals.[11] It has only weak or negligible direct agonist activity at adrenergic receptors.[10] The released norepinephrine then acts on α- and β-adrenergic receptors to produce various physiological effects.

Figure 3: Simplified schematic of the indirect sympathomimetic action of Phenylpropanolamine (PPA).

Pharmacological Activities and Stereoisomer Differentiation

The different stereoisomers of PPA exhibit varying pharmacological activities.

-

Decongestant Activity: The vasoconstrictive effects resulting from norepinephrine release lead to the shrinkage of swollen nasal mucous membranes, making PPA an effective nasal decongestant.[12]

-

Appetite Suppression: Both d- and l-norephedrine have been shown to suppress food intake in animal models.[13] This effect is also attributed to the central nervous system effects of increased norepinephrine levels.

-

Veterinary Use: Phenylpropanolamine is used in veterinary medicine to treat urinary incontinence in dogs by increasing urethral sphincter tone.

Studies on the enantiomers have shown that they possess different potencies. For instance, in suppressing food intake in hyperphagic rats, l-norephedrine was found to be more potent than d-norephedrine.[13]

Phenylpropanolamine Derivatives in Drug Discovery

The phenylpropanolamine scaffold has been utilized as a starting point for the synthesis of various new chemical entities with therapeutic potential. For example, derivatives of norephedrine have been synthesized and evaluated as chiral ligands and catalysts in asymmetric synthesis.[14] Furthermore, the core structure is present in a number of approved drugs.[15] Research into novel derivatives continues, with a focus on developing selective norepinephrine reuptake inhibitors for the treatment of conditions like depression and ADHD.[16]

Synthesis and Resolution of 1-Amino-1-phenylpropan-2-ol Stereoisomers

The industrial production of specific stereoisomers of 1-amino-1-phenylpropan-2-ol can be achieved through both extraction from natural sources and chemical synthesis.

Industrial Production

Historically, ephedrine and pseudoephedrine were extracted from the Ephedra plant. However, synthetic methods are now more common. One industrial route involves the reductive amination of L-phenylacetylcarbinol (L-PAC), which is produced via fermentation.

Laboratory Scale Synthesis and Resolution

In a laboratory setting, racemic mixtures of norephedrine can be synthesized and then resolved into their individual enantiomers. A common method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[17]

Protocol: Classical Resolution of Racemic Norephedrine

The following protocol outlines a general procedure for the resolution of racemic norephedrine using (+)-tartaric acid.

Materials:

-

Racemic (1R, 2S)-norephedrine

-

(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

-

Standard workup and purification reagents

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic norephedrine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.

-

Combine the two solutions and stir. The diastereomeric salt of one enantiomer will be less soluble and will begin to crystallize.

-

Fractional Crystallization: Cool the mixture to promote further crystallization. Collect the crystals by filtration and wash them with cold methanol and then diethyl ether.

-

Liberation of the Free Base: Dissolve the crystalline diastereomeric salt in water and basify the solution with aqueous NaOH to liberate the free amine.

-

Extraction and Isolation: Extract the enantiomerically enriched norephedrine with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts, filter, and remove the solvent under reduced pressure to obtain the resolved enantiomer.

-

Analysis: Determine the enantiomeric excess of the resolved product using chiral HPLC or by measuring its specific rotation.

Conclusion

1-Amino-1-phenylpropan-2-ol and its stereoisomers are invaluable tools in both synthetic organic chemistry and pharmacology. The use of pseudoephedrine as a chiral auxiliary in the Myers asymmetric alkylation provides a robust and highly predictable method for the synthesis of enantiomerically pure compounds. The pharmacological activity of phenylpropanolamine as a norepinephrine releasing agent has led to its use as a decongestant and appetite suppressant, and its scaffold continues to inspire the development of new therapeutic agents. A thorough understanding of the stereochemistry and reactivity of these compounds is essential for their effective application in research and development.

References

Sources

- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Thesis | Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX [stax.strath.ac.uk]

- 4. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Ephedrine Is Made: An Inside Look at the Manufacturing Process [doctortipster.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. | Semantic Scholar [semanticscholar.org]

- 13. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. vu.edu.au [vu.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chirality of Vicinal Amino Alcohols for Researchers and Drug Development Professionals

Introduction

Vicinal amino alcohols, also known as β-amino alcohols, are a privileged structural motif found extensively in natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4][5][6] Their biological activity and efficacy in asymmetric synthesis are intrinsically linked to the precise three-dimensional arrangement of the amine and alcohol functionalities around their adjacent stereocenters.[6] Understanding and controlling the chirality of these compounds is therefore a cornerstone of modern drug development and chemical synthesis. This guide provides an in-depth exploration of the core principles governing the stereochemistry of vicinal amino alcohols, focusing on stereoselective synthesis strategies and robust analytical techniques for chiral determination.

The inherent value of enantiomerically pure vicinal amino alcohols lies in their ability to form specific, high-affinity interactions with biological targets, such as enzymes and receptors, which are themselves chiral environments.[7] Consequently, one enantiomer of a vicinal amino alcohol-containing drug may exhibit potent therapeutic effects, while the other could be inactive or even elicit harmful side effects.[8] This underscores the critical need for synthetic methods that can deliver these molecules with high levels of stereocontrol and analytical protocols that can reliably verify their enantiomeric purity and absolute configuration.